4-Chloro-2-vinylbenzaldehyde
Description
4-Chloro-2-vinylbenzaldehyde (hypothetical structure: C₉H₇ClO) is a chloro-substituted benzaldehyde derivative featuring a vinyl (-CH=CH₂) group at the 2-position of the aromatic ring. While specific data for this compound are absent in the provided evidence, its structural analogs—such as 4-chloro-2-methylbenzaldehyde, 4-chloro-2-fluorobenzaldehyde, and 4-chloro-2-methoxybenzaldehyde—offer insights into the effects of substituents on physicochemical properties, reactivity, and applications. Below, we compare these analogs to infer trends relevant to this compound.
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
4-chloro-2-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-5-9(10)4-3-8(7)6-11/h2-6H,1H2 |
InChI Key |
OZDNEXXUWHWONG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-vinylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-chloro-2-vinylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-chloro-2-vinylbenzyl alcohol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Palladium catalysts, boronic acids, and bases for Suzuki-Miyaura coupling.
Major Products:
Oxidation: 4-Chloro-2-vinylbenzoic acid.
Reduction: 4-Chloro-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Chloro-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: It can be polymerized to form polymers with unique properties, useful in coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-2-vinylbenzaldehyde in chemical reactions involves the reactivity of its functional groups:
Aldehyde Group: The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack in various reactions.
Vinyl Group: The double bond can participate in addition and substitution reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key molecular parameters and substituent effects for selected 4-chloro-2-substituted benzaldehydes:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : Fluorine (electron-withdrawing) in 4-chloro-2-fluorobenzaldehyde likely increases the aldehyde's electrophilicity compared to methyl or methoxy groups (electron-donating) .
- Steric Effects : Bulky substituents like cyclopropyl (C₃H₅) may hinder reactions at the aldehyde group, whereas smaller groups (e.g., -F, -CH₃) have minimal steric impact .
- Hydrogen Bonding : The hydroxy group in 5-chloro-2-hydroxy-3-methylbenzaldehyde enhances solubility in polar solvents via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
